molecular formula C25H25N3O2S2 B2633117 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1185120-47-1

2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2633117
CAS No.: 1185120-47-1
M. Wt: 463.61
InChI Key: BSSUWNXOUZSDNX-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine scaffold. Key structural features include:

  • 3-ethyl-4-oxo-6-phenyl substituents on the pyrimidinone ring, which influence electronic properties and steric bulk.
  • A sulfanylacetamide bridge linking the thienopyrimidinone core to a 2,4,6-trimethylphenyl group.

While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related thienopyrimidinones are known for kinase inhibition, anticancer, and antimicrobial activities .

Properties

IUPAC Name

2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-5-28-24(30)23-19(13-20(32-23)18-9-7-6-8-10-18)26-25(28)31-14-21(29)27-22-16(3)11-15(2)12-17(22)4/h6-13H,5,14H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSUWNXOUZSDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable carbonyl compound, under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol or disulfide reacts with the thieno[3,2-d]pyrimidine intermediate.

    Acylation: The final step involves the acylation of the intermediate with 2,4,6-trimethylphenylacetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features Potential Applications
Target Compound Thieno[3,2-d]pyrimidinone 3-ethyl-4-oxo-6-phenyl; N-(2,4,6-trimethylphenyl)acetamide ~450 (estimated) High hydrophobicity due to trimethylphenyl group; moderate steric bulk. Kinase inhibition, anticancer
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thieno[2,3-d]pyrimidinone 6-ethyl-4-oxo-3-phenyl; N-(4-nitrophenyl)acetamide 492.54 Nitro group enhances electron-withdrawing effects; increased polarity vs. target compound. Antimicrobial, antiparasitic
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidinone 4-oxo-7-phenyl; N-(2-ethyl-6-methylphenyl)acetamide 403.50 Smaller substituents (ethyl/methyl vs. trimethylphenyl); lower molecular weight. Anticancer, anti-inflammatory
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone 4-methyl-6-oxo; N-(2,3-dichlorophenyl)acetamide 344.21 Non-fused pyrimidine core; dichlorophenyl group increases halogen bonding potential. Antimicrobial, enzyme inhibition

Structural and Functional Insights:

Core Modifications: The thieno[3,2-d]pyrimidinone core in the target compound and ’s analog is associated with kinase binding due to planar aromaticity and hydrogen-bonding sites. In contrast, the thieno[2,3-d]pyrimidinone isomer () may exhibit altered binding kinetics due to shifted ring fusion .

Substituent Effects: Trimethylphenyl vs. Nitrophenyl: The target’s trimethylphenyl group enhances lipophilicity (logP ~4.5 estimated), favoring blood-brain barrier penetration. The nitro group in ’s compound increases polarity (logP ~3.8), likely improving solubility but reducing CNS activity . Ethyl vs.

Spectral and Analytical Data :

  • 1H-NMR : The target compound’s spectrum would feature aromatic protons (δ 7.0–8.0 ppm), ethyl group signals (δ 1.2–1.4 ppm, triplet), and a deshielded acetamide NH (δ ~10 ppm), consistent with analogs in and .
  • Mass Spectrometry : Expected [M+H]+ ion ~450 m/z, similar to ’s compound (403.5 g/mol) .

Synthetic Routes: The target compound’s synthesis likely parallels methods in and , involving nucleophilic substitution between a thienopyrimidinone thiol and chloroacetamide intermediate in the presence of triethylamine .

Biological Activity

The compound 2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide belongs to the thienopyrimidine class of compounds, known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H25N3O2S2C_{25}H_{25}N_{3}O_{2}S_{2}, with a molecular weight of approximately 463.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core that integrates sulfur and nitrogen atoms within a fused heterocyclic framework. This unique arrangement contributes to its chemical reactivity and biological activity.

Research indicates that the compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition :
    • It has been identified as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR formyltransferase (AICARFTase), both critical enzymes in the de novo purine biosynthesis pathway. In vitro studies report an inhibition constant (Ki) of 2.97 μM for GARFTase and 9.48 μM for AICARFTase .
  • Targeting Folate Receptors :
    • The compound shows selective uptake by folate receptors (FRs), making it a candidate for targeted cancer therapies. Its ability to inhibit key enzymes involved in nucleotide synthesis suggests potential applications in oncology, particularly against tumors that are resistant to conventional treatments .

Biological Activity

The biological activities attributed to this compound include:

  • Antitumor Activity : In various studies, thienopyrimidine derivatives have demonstrated cytotoxic effects against different cancer cell lines. The specific compound under discussion has shown promise in inhibiting the growth of tumor cells by disrupting purine metabolism.
  • Antimicrobial Properties : Compounds within the thienopyrimidine class often exhibit antimicrobial activity, although specific data on this compound’s antimicrobial efficacy is limited.

Case Studies and Research Findings

Several studies have evaluated the biological activity of thienopyrimidine derivatives:

  • In Vitro Studies :
    • A study highlighted the dual inhibition properties of thienopyrimidine analogs against GARFTase and AICARFTase, emphasizing their potential as selective antitumor agents .
  • Structural Activity Relationship (SAR) :
    • Research into SAR has revealed that modifications in the side chains significantly affect biological activity. For instance, variations in the functional groups attached to the thienopyrimidine core can enhance or reduce enzyme inhibition potency .

Data Tables

Property Value
Molecular FormulaC25H25N3O2S2
Molecular Weight463.6 g/mol
Ki (GARFTase)2.97 μM
Ki (AICARFTase)9.48 μM

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